Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(10-15)6-4-8-14-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFULYHFVRJQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655056 | |
| Record name | tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-21-2 | |
| Record name | 1,1-Dimethylethyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939793-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate typically involves the construction of the diazaspiro ring system followed by introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen atom at position 7. The methods reported in literature and patents emphasize:
- Use of readily available starting materials
- Controlled reaction conditions to favor ring closure and functional group transformations
- Multi-step synthetic routes with intermediate purification stages
- Application of reduction, cyclization, and protection reactions
Detailed Synthetic Route (Based on Patent CN111620869A and Related Literature)
A representative synthetic method for a closely related spiro compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, provides a relevant framework adaptable to the [4.5]decane system. The process involves seven key steps:
| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | Reaction of ethyl malonate in ethanol | Ethanol solvent | 25-80 | 5 hours | Formation of intermediate 2 |
| 2 | Reduction with lithium borohydride (LiBH4) | Tetrahydrofuran solvent | 0-70 | 2.5 hours | Intermediate 3 formed |
| 3 | Tosylation with p-toluenesulfonyl chloride | Dichloromethane solvent | 25 | 12 hours | Intermediate 4 formed |
| 4 | Ring closure via cesium carbonate | Acetonitrile solvent | 25-90 | 3 hours | Intermediate 5 formed |
| 5 | Reduction with magnesium turnings | Methanol solvent | 25-80 | 1 hour | Intermediate 6 formed |
| 6 | Boc protection with Boc anhydride and K2CO3 | Dichloromethane solvent | 25 | 12 hours | Intermediate 7 formed |
| 7 | Final hydrogenation with palladium on carbon | Methanol solvent | 25 | 3 hours | Final compound obtained |
This method emphasizes mild reaction temperatures, prolonged reaction times for completion, and the use of common organic solvents. The Boc protection step is critical for stabilizing the nitrogen functionality in the final product.
Reaction Details and Mechanistic Insights
Step 1 (Malonate Reaction): Ethyl malonate undergoes alkylation or condensation reactions to form a key intermediate. This step sets the carbon framework for the spirocyclic ring.
Step 2 (Reduction): Lithium borohydride selectively reduces esters or ketones to alcohols, facilitating further functionalization.
Step 3 (Tosylation): Introduction of the tosyl group activates the intermediate for nucleophilic substitution and ring closure.
Step 4 (Ring Closure): Cesium carbonate acts as a base to promote intramolecular cyclization, forming the diazaspiro ring system.
Step 5 (Reduction): Magnesium turnings reduce any remaining functional groups to stabilize the ring system.
Step 6 (Boc Protection): Reaction with Boc anhydride introduces the tert-butyl carbamate protecting group, essential for the stability and handling of the compound.
Step 7 (Hydrogenation): Palladium on carbon catalyzes hydrogenation to remove protecting groups or reduce impurities, yielding the pure final compound.
Alternative Preparation Method for tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
An alternative reported synthesis involves the reaction of 2,7-diazaspiro[4.5]decan-1-one hydrochloride with Boc anhydride in the presence of triethylamine in dichloromethane under inert atmosphere at room temperature for 4 hours. This method yields tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate with quantitative yield and high purity. This approach is simpler but requires the availability of the 2,7-diazaspiro[4.5]decan-1-one intermediate.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reactions | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl malonate, LiBH4, p-TsCl, Cs2CO3, Mg, Boc2O, Pd/C | Multi-step reduction, tosylation, cyclization, protection, hydrogenation | 0-90 °C, 1-12 h per step | High (up to quantitative) | Suitable for scale-up, industrial potential |
| 2 | 2,7-diazaspiro[4.5]decan-1-one hydrochloride, Boc2O, TEA | Boc protection under inert atmosphere | 20-25 °C, 4 h | Quantitative | Simpler, requires preformed intermediate |
Research Findings and Considerations
The multi-step synthetic route allows for precise control over each intermediate stage, improving purity and yield.
Reaction temperatures are generally mild to moderate, minimizing side reactions.
Use of common solvents like dichloromethane, methanol, tetrahydrofuran, and acetonitrile facilitates process scalability.
Boc protection is a critical step to ensure compound stability and ease of handling.
The alternative method provides a more straightforward route if the key intermediate is accessible.
No reports indicate significant environmental or safety hazards beyond standard organic synthesis precautions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate has shown promise in drug discovery and development:
- Drug Design : Its unique structure allows it to act as a scaffold for developing new therapeutic agents, particularly those targeting specific enzymes or receptors. The spirocyclic nature contributes to favorable binding interactions with biological targets .
- Enzyme Inhibition Studies : The compound is being investigated for its potential to inhibit specific enzymes involved in various diseases, thus serving as a lead compound for further optimization.
Organic Synthesis
The compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its unique reactivity patterns and functional groups.
- Ligand in Coordination Chemistry : The nitrogen atoms in the spirocyclic structure can coordinate with metal ions, making it useful in coordination chemistry applications.
Materials Science
This compound is also being explored for its potential applications in materials science:
- Development of New Materials : The compound's properties may facilitate the creation of novel materials with specific functionalities, such as polymers or coatings used in various industrial applications .
Drug Development Case Study
A study focused on the modification of the spirocyclic structure demonstrated that derivatives of this compound exhibited enhanced potency against certain cancer cell lines compared to their parent compounds. This highlights the compound's potential in developing targeted therapies.
Synthetic Methodologies
Research on synthetic methodologies revealed efficient routes for producing this compound using readily available reagents and conditions conducive to high yields. This work emphasizes the compound's accessibility for further research and application development.
Mechanism of Action
The mechanism of action of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This compound can inhibit or activate various biological processes, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
Structural Variations
Spirocyclic compounds differ in ring sizes, heteroatom placement, and substituents. Key analogs include:
- Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (20p) : Features nitrogen atoms at positions 1 and 6. Synthesized in 88% yield as a white glassy solid .
- Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride : A positional isomer with nitrogen at positions 2 and 7, often isolated as a hydrochloride salt for stability .
- Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate : Replaces tert-butyl with benzyl, altering lipophilicity and reactivity .
Functional Modifications
- Heteroatom Substitution : Replacing nitrogen with sulfur (e.g., 8-thia-1-azaspiro[4.5]decane derivatives) reduces basicity and alters electronic properties .
- Trifluoroacetyl Derivatives : Compounds like tert-butyl 1-(2,2,2-trifluoroacetyl)-1,7-diazaspiro[4.5]decane-7-carboxylate (20r) exhibit improved metabolic stability due to electron-withdrawing groups .
Pharmaceutical Relevance
- Kinase Inhibitors : The 1,7-diazaspiro[4.5]decane scaffold is pivotal in kinase inhibitor design, as seen in Example 429 of EP 4 374 877 A2, where it enhances target binding and selectivity .
- Salt Forms : Hydrochloride salts (e.g., 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride) improve aqueous solubility for drug formulation .
Biological Activity
Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 939793-21-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 240.34 g/mol. The compound features a spirocyclic structure that contributes to its distinct chemical properties, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects such as:
- Enzyme Inhibition : The compound has been investigated for its role as a biochemical probe to study enzyme activities and protein interactions, particularly in the context of phosphodiesterase inhibition .
- Anticancer Activity : Research indicates that derivatives of diazaspiro compounds exhibit promising anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that similar spirocyclic structures can enhance cytotoxicity against various cancer cell lines .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies : A study published in MDPI highlighted the synthesis and evaluation of diazaspiro derivatives as potential chitin synthase inhibitors and antifungal agents. The results indicated that these compounds could effectively inhibit fungal growth and exhibit cytotoxic effects against cancer cells .
- Enzyme Interaction Studies : Research has focused on the interaction of this compound with specific enzymes involved in cellular signaling pathways. These studies suggest that its spirocyclic structure allows for stable binding interactions, which may lead to the development of new therapeutic agents targeting diseases such as cancer and inflammation .
- Pharmacological Applications : The compound has been evaluated for its potential use in treating diseases related to chemokine receptors, including HIV/AIDS. Its structural characteristics make it a candidate for further development into therapeutics aimed at modulating immune responses .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, and how can purity be optimized?
The compound is typically synthesized via spirocyclization of precursor amines or ketones. For example, silica gel chromatography with 80% ethyl acetate/hexane is effective for isolating diastereomers, achieving ~83% yield for structurally related spirocyclic compounds . Purity optimization requires careful solvent selection (e.g., dry dichloromethane for Boc protection) and inert atmosphere handling to prevent hydrolysis of the tert-butyl carbamate group . Confirm purity using HPLC or LC-MS, targeting ≥95% purity for pharmacological studies .
Q. How should this compound be stored to ensure stability during long-term research use?
Store sealed in dry conditions at 2–8°C under inert gas (e.g., argon) to prevent degradation of the tert-butyl carbamate moiety. Avoid exposure to moisture, as hydrolysis can yield unstable intermediates like free amines . For short-term use, room temperature is permissible if the container is tightly closed and desiccated .
Q. What spectroscopic methods are most reliable for structural characterization?
Use a combination of -NMR and -NMR to confirm spirocyclic geometry and tert-butyl group integrity. Key signals include:
- -NMR: δ ~1.4 ppm (tert-butyl CH), δ ~3.5–4.0 ppm (spirocyclic CH) .
- -NMR: δ ~80 ppm (Boc carbonyl), δ ~28 ppm (tert-butyl CH) .
High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (CHNO, MW 240.3) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to modulate pharmacological activity?
Modify the spirocyclic scaffold by introducing substituents at the 2- or 3-position (e.g., hydroxyl, cyano, or ketone groups) to alter steric and electronic properties. For example:
- Ketone derivatives : Synthesize tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1158750-91-4) via oxidation of secondary alcohols, enhancing hydrogen-bonding capacity .
- Amino derivatives : Introduce amino groups via reductive amination (e.g., tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1239319-82-4) for improved solubility .
Validate modifications using molecular docking or in vitro receptor-binding assays .
Q. How can contradictory spectral data between batches be resolved?
Discrepancies in NMR or LC-MS profiles often arise from residual solvents, diastereomer contamination, or Boc-group hydrolysis. Mitigation strategies include:
Q. What are the key safety considerations for handling this compound in catalytic studies?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .
- Incompatibilities : Reactive with strong acids/bases (risk of Boc-group cleavage) and oxidizing agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
